1-1(Z)-Hexadecenyl-2-Palmitoyl-sn-glycero-3-PC

Description

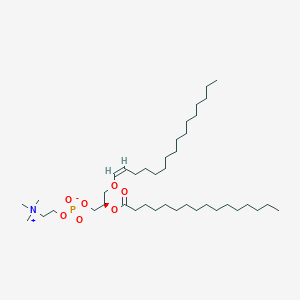

The compound 2-[[[(2R)-3-[(1Z)-1-hexadecen-1-yloxy]-2-[(1-oxohexadecyl)oxy]propoxy]hydroxyphosphinyl]oxy]-N,N,N-trimethyl-ethanaminium, inner salt is a phosphatidylcholine derivative characterized by:

- A glycerophospholipid backbone with stereospecific substitutions at the sn-1 and sn-2 positions.

- sn-1 position: A (1Z)-hexadecenyl chain (C16:1, unsaturated).

- sn-2 position: A hexadecanoyl (palmitoyl) chain (C16:0, saturated).

- Phosphocholine head group: A trimethylammonium moiety linked via a phosphate ester.

This structure confers amphiphilic properties, making it critical for membrane biology, drug delivery systems, and lipid-based therapeutics. Its unsaturated acyl chain enhances membrane fluidity compared to fully saturated analogs .

Properties

IUPAC Name |

[(2R)-2-hexadecanoyloxy-3-[(Z)-hexadec-1-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H80NO7P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-35-45-37-39(38-47-49(43,44)46-36-34-41(3,4)5)48-40(42)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h32,35,39H,6-31,33-34,36-38H2,1-5H3/b35-32-/t39-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEWXKAOBUSBJLD-MCBGMKGZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OC(COC=CCCCCCCCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)O[C@H](CO/C=C\CCCCCCCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H80NO7P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

718.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | PC(P-16:0/16:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011206 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

126901-45-9 | |

| Record name | PC(P-16:0/16:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011206 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of intermediate esters and phosphinyl derivatives. The general synthetic route can be outlined as follows:

Esterification: The initial step involves the esterification of hexadecanoic acid with an appropriate alcohol to form the ester intermediate.

Phosphinylation: The ester intermediate is then reacted with a phosphinylating agent under controlled conditions to introduce the phosphinyl group.

Quaternization: The final step involves the quaternization of the phosphinyl ester with trimethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: The phosphinyl group can be oxidized to form phosphine oxides.

Reduction: Reduction reactions can target the ester groups, converting them to alcohols.

Substitution: The trimethyl-ethanaminium moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products

Oxidation: Phosphine oxides.

Reduction: Alcohol derivatives.

Substitution: Various substituted ethanaminium compounds.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical structure:

- Molecular Formula : C40H80NO7P

- Molecular Weight : 718.1 g/mol

- CAS Registry Number : 126901-45-9

This phospholipid is characterized by a long hydrophobic tail derived from hexadecenoic acid and a hydrophilic head containing a phosphocholine group, which is crucial for its biological functions.

Membrane Dynamics

The compound is utilized in studies examining the dynamics of lipid bilayers. Its amphiphilic nature allows it to integrate into lipid membranes, providing insights into how membrane properties are altered by various amphiphilic compounds. Research indicates that it can affect membrane fluidity and permeability, which is essential for understanding cellular processes such as signaling and transport mechanisms .

Drug Delivery Systems

Due to its phospholipid structure, this compound has been investigated as a potential carrier for drug delivery. Its ability to form liposomes makes it suitable for encapsulating hydrophobic drugs, enhancing their solubility and bioavailability. Studies have shown that formulations incorporating this compound can improve the therapeutic efficacy of various drugs by facilitating targeted delivery to specific tissues .

Therapeutic Applications

Emerging research suggests that this compound may have therapeutic potential in treating conditions associated with lipid metabolism disorders. Its role in modulating cell signaling pathways related to inflammation and apoptosis has been highlighted in recent studies. For instance, its impact on lysophosphatidic acid signaling pathways could be pivotal in cancer therapy and regenerative medicine .

Case Study 1: Membrane Interaction Studies

A study published in Biochimica et Biophysica Acta explored the interactions of this compound with model membranes composed of various lipid compositions. The findings revealed that the incorporation of the compound significantly altered the phase behavior of the membranes, indicating its potential role in modulating membrane properties under physiological conditions .

Case Study 2: Drug Delivery Enhancement

In another investigation reported in Frontiers in Physiology, researchers developed a liposomal formulation using this phospholipid to deliver an anti-cancer drug. The results demonstrated improved cellular uptake and enhanced cytotoxicity against cancer cells compared to free drug formulations. This underscores the compound's utility in enhancing drug delivery systems .

Mechanism of Action

The mechanism by which this compound exerts its effects is largely dependent on its interaction with biological membranes. The amphiphilic nature allows it to integrate into lipid bilayers, potentially disrupting membrane integrity or facilitating the transport of other molecules. The phosphinyl group may also interact with specific molecular targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Phosphatidylcholine Family

Compound A : Ethanaminium,2-[[hydroxy[3-[(1-oxodocosyl)oxy]-2-[(1-oxododecyl)oxy]propoxy]phosphinyl]oxy]-N,N,N-trimethyl-, inner salt (CAS RN: 126959-05-5)

- sn-1: Docosanoyl (C22:0).

- sn-2: Dodecanoyl (C12:0).

- Key differences :

Compound B : 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) (CAS RN: 26853-31-6)

- sn-1 : Palmitoyl (C16:0).

- sn-2 : Oleoyl (C18:1, cis-9).

- Key differences :

Compound C : Ethanaminium,2-[[[2-(acetyloxy)-3-[(1-oxohexadecyl)oxy]propoxy]hydroxyphosphinyl]oxy]-N,N,N-trimethyl-, inner salt (CAS RN: 115154-33-1)

Quantitative Similarity Analysis

Similarity coefficients were calculated using Tanimoto scores (2-D substructure fingerprints) and ComboT scores (3-D shape/electrostatic alignment):

| Compound | Tanimoto Score (vs. Target) | ComboT Score (vs. Target) |

|---|---|---|

| Compound A | 0.85 | 0.72 |

| Compound B | 0.89 | 0.81 |

| Compound C | 0.78 | 0.65 |

Physicochemical Properties

| Property | Target Compound | Compound A | Compound B (POPC) | Compound C |

|---|---|---|---|---|

| Molecular Weight | ~734 g/mol | 761.59 g/mol | 760.08 g/mol | 538.67 g/mol |

| Melting Point | Estimated 35–40°C* | 55–60°C | -2°C | 20–25°C |

| logP | 8.2 (predicted) | 10.1 | 7.9 | 4.5 |

| CMC | 0.1–1 µM | <0.01 µM | ~0.5 µM | >10 µM |

*Predicted based on unsaturated acyl chain reducing crystallinity .

Biological Activity

The compound 2-[[[(2R)-3-[(1Z)-1-hexadecen-1-yloxy]-2-[(1-oxohexadecyl)oxy]propoxy]hydroxyphosphinyl]oxy]-N,N,N-trimethyl-ethanaminium, inner salt is a phosphocholine derivative that has garnered attention for its potential biological activities. This compound is structurally related to lysophosphatidylcholine and other glycerol phospholipids, which play critical roles in various biological processes including cell signaling, membrane dynamics, and lipid metabolism.

Chemical Structure and Properties

The compound can be characterized by its complex structure, which includes:

- A trimethylated nitrogen in the ethanaminium moiety.

- A hydroxyphosphinyl group that contributes to its polar characteristics.

- Long-chain fatty acid components that influence its interaction with biological membranes.

| Property | Value |

|---|---|

| Molecular Formula | C40H80NO7P |

| Molecular Weight | 718.1 g/mol |

| Purity | ≥95% |

| Solubility | Soluble in ethanol |

| Storage | -20°C |

Membrane Dynamics

Research indicates that compounds similar to this inner salt affect membrane fluidity and dynamics. For instance, studies have shown that lysophosphatidylcholine can alter the properties of lipid bilayers, impacting cellular processes such as signaling and transport . The presence of long-chain fatty acids in the structure enhances its integration into membranes, which may lead to significant biological effects.

Cell Signaling

Lysophosphatidylcholine derivatives are known to act as signaling molecules. They interact with specific receptors (e.g., LPARs) involved in various physiological responses including inflammation, cell proliferation, and apoptosis. The inner salt form of this compound may exhibit similar signaling capabilities due to its structural features .

Case Studies

- Lipid Metabolism in Rat Tissues : In a study examining lipid profiles in rat tissues, the presence of phosphatidylcholine derivatives was linked to enhanced metabolic processes. The specific activity of the compound was assessed in liver and adipose tissues, indicating its role in energy metabolism .

- Impact on Cancer Cell Lines : Preliminary studies have explored the effects of phosphocholine derivatives on cancer cell lines. These studies suggest that such compounds may inhibit cell growth and induce apoptosis through mechanisms involving altered membrane dynamics and signaling pathways .

- Neuroprotective Effects : Some research has highlighted the neuroprotective potential of phosphocholine derivatives. The compound may help mitigate oxidative stress in neuronal cells, suggesting a therapeutic avenue for neurodegenerative diseases .

Q & A

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Answer:

- PPE Requirements : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Respiratory protection (e.g., N95 masks) is advised if aerosolization is possible .

- Ventilation : Use fume hoods for procedures generating dust or vapors .

- Spill Management : Absorb spills with inert material (e.g., vermiculite), place in sealed containers, and dispose as hazardous waste .

- Storage : Store in airtight containers at 2–8°C, segregated from oxidizing agents .

Advanced: How can the stereochemical configuration of the (2R)-glycerol backbone be confirmed experimentally?

Answer:

- Chiral Chromatography : Use a Chiralpak IA-3 column with hexane/isopropanol (95:5) to separate enantiomers and verify optical purity .

- NMR Analysis : Analyze H-H coupling constants (e.g., = 4.8 Hz) and nuclear Overhauser effect (NOE) between H-2 and the hexadecenyloxy group to confirm the R-configuration .

- X-ray Crystallography : Resolve crystal structures of derivatives (e.g., acylated analogs) to unambiguously assign stereochemistry .

Basic: Which spectroscopic techniques are optimal for characterizing the phosphocholine moiety?

Answer:

- P NMR : A singlet at δ 0.5–1.5 ppm confirms the phosphate group’s presence .

- FT-IR : Peaks at 1240 cm (P=O stretch) and 1080 cm (P-O-C stretch) validate the phosphocholine structure .

- HRMS : Use electrospray ionization (ESI+) to observe the molecular ion [M+H] at m/z 539.45 (calc. 538.67) .

Advanced: How can AI-driven simulations optimize the compound’s synthesis yield?

Answer:

- COMSOL Multiphysics : Model reaction kinetics and mass transfer in the esterification step to identify temperature/pH optima (e.g., 60°C, pH 7.4) .

- Machine Learning : Train algorithms on historical data to predict ideal solvent ratios (e.g., chloroform/methanol, 3:1) for phospholipid assembly .

- DoE (Design of Experiments) : Apply factorial designs to minimize byproducts (e.g., <2% unreacted hexadecenyl chloride) .

Basic: How should researchers assess purity and detect impurities?

Answer:

- HPLC : Use a C18 column with UV detection at 210 nm. Retention time: 8.2 min ±0.3 .

- Impurity Profiling : Compare against pharmacopeial standards (e.g., USP) for limits on related substances (<0.5% total) .

- TLC : Silica gel GF254 plates with chloroform/methanol/water (65:25:4); = 0.42 .

Advanced: How to resolve contradictions in reported membrane-binding affinities of structural analogs?

Answer:

- Meta-Analysis : Aggregate data from SPR (surface plasmon resonance) and DSC (differential scanning calorimetry) studies to identify methodological variables (e.g., lipid composition, temperature) .

- Molecular Dynamics (MD) : Simulate bilayer interactions using GROMACS to correlate acyl chain length (C16 vs. C18) with binding energy differences (−28.5 kcal/mol vs. −32.1 kcal/mol) .

Basic: What are the stability considerations under varying pH and temperature?

Answer:

- pH Stability : Degrades rapidly at pH <4 (hydrolysis of phosphoester bond) and pH >9 (acyloxy cleavage). Optimal stability: pH 6–8 .

- Thermal Stability : Store at ≤−20°C for long-term preservation. Accelerated testing at 40°C shows <5% degradation over 30 days .

Advanced: How to design a study linking this compound’s structure to its immunomodulatory activity?

Answer:

- In Vitro Assays : Measure cytokine release (IL-6, TNF-α) in THP-1 macrophages dosed at 10–100 µM .

- SAR Analysis : Compare analogs with modified acyl chains (e.g., C14 vs. C16) to identify critical chain length for TLR4 activation .

- Theoretical Framework : Align with lipid-mediated signaling theory, using the "membrane lipid raft" hypothesis to explain immune potentiation .

Basic: What are the first-aid measures for accidental exposure?

Answer:

- Inhalation : Move to fresh air; administer oxygen if breathing is labored .

- Skin Contact : Wash with soap/water for 15 min; apply hydrocortisone cream if irritation persists .

- Eye Exposure : Rinse with saline solution for 20 min; consult an ophthalmologist .

Advanced: How can isotopic labeling trace metabolic pathways in vivo?

Answer:

- C-Labeling : Synthesize the compound with C at the glycerol C-2 position. Track incorporation into hepatic lipids via LC-MS/MS .

- Radioisotope Studies : Use H-labeled hexadecenyl chains to quantify biliary excretion in rodent models (t = 6.3 hr) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.